molecular formula C7H9F3N2O B1377651 N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide CAS No. 1443981-57-4

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide

Cat. No. B1377651
M. Wt: 194.15 g/mol
InChI Key: ONCLRBWDDLZQNT-UHFFFAOYSA-N
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Description

“N-(1-cyano-1-methylethyl)acetamide” is a chemical compound with the linear formula C6H10N2O . Its CAS number is 40652-06-0 and its molecular weight is 126.16 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Azo-initiators, which are readily decomposed and release an immense amount of heat and gases under elevated ambient temperature, have been used in the free radical polymerization of industrial polymers . “2-(1-Cyano-1-methylethyl)azocarboxamide” (CABN) was used as an example for identifying the hazardous scenarios in the application of azo-initiators .

Scientific Research Applications

Acylation with Bis(acylamides)

N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) are innovative reagents for trifluoroacetylation, applicable to the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. Their usage results in neutral trifluoroacetamides, which, due to their volatility, can be eluted early in gas chromatography, simplifying the analysis by avoiding the need to evaporate excess reagent and by-products. N-Methyl-bis(trifluoroacetamide) in particular, being liquid at room temperature, can often be used without additional solvents, which is advantageous for trace analysis. It allows for the selective acylation of amine functions even in the presence of hydroxyl or carboxyl groups if these are protected by trimethylsilylation (Donike, 1973).

Synthesis and Stereochemistry

The synthesis of novel compounds, such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide, demonstrates the versatility of N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide derivatives in organic chemistry. These compounds show interesting dynamic stereochemistry, which has been thoroughly studied using techniques such as 19F, 29Si NMR, and X-ray diffraction. This research underscores the potential of these compounds in the development of new materials with specific optical properties (Negrebetsky et al., 2008).

Oxidative Addition to Alkenes

The oxidative addition of trifluoroacetamide to alkenes and dienes, investigated in various systems, exemplifies the compound's utility in creating iodinated and hydroxylated derivatives. This capability is crucial for synthesizing complex organic molecules with specific functional groups, expanding the toolbox for organic synthesis and potentially aiding in the discovery of new drugs or materials (Shainyan et al., 2015).

Molecular Structure Analysis

Studies on the molecular structure of N-methylacetamide, a related compound, provide essential insights into the effects of trifluoromethylation on molecular geometry and electron distribution. Understanding these structural nuances is vital for designing molecules with desired physical and chemical properties for various applications, from pharmaceuticals to materials science (Kitano et al., 1973).

Kinetics and Mechanism of Hydrolysis

Research on the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water sheds light on the stability and reactivity of such compounds under extreme conditions. This knowledge is crucial for processes in industrial chemistry and environmental science, where understanding the behavior of complex organic molecules at high temperatures can inform the development of more efficient and sustainable chemical processes (Duan et al., 2010).

Safety And Hazards

Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for “2-(1-cyano-1-methylethyl)azocarboxamide” (CABN) were conducted . Process safety parameters under adiabatic conditions including time to maximum rate as well as induction period were retrieved .

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCLRBWDDLZQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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